molecular formula C10H11FO2 B1328033 2-(2-Fluorophenyl)-2-methylpropanoic acid CAS No. 870849-49-3

2-(2-Fluorophenyl)-2-methylpropanoic acid

Cat. No.: B1328033
CAS No.: 870849-49-3
M. Wt: 182.19 g/mol
InChI Key: DCCIKELFJWXVFL-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-2-methylpropanoic acid is a fluorinated aromatic carboxylic acid characterized by a 2-methylpropanoic acid backbone substituted with a 2-fluorophenyl group. The fluorine atom at the ortho position of the phenyl ring may influence electronic properties, solubility, and metabolic stability compared to non-fluorinated or para-substituted analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)-2-methylpropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluorobenzene, which undergoes a Friedel-Crafts alkylation reaction with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The temperature is maintained at around 0-5°C to control the reaction rate and avoid side reactions.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Fluorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products:

    Oxidation: Formation of 2-(2-Fluorophenyl)-2-methylpropan-1-one.

    Reduction: Formation of 2-(2-Fluorophenyl)-2-methylpropan-1-ol.

    Substitution: Formation of 2-(2-Methoxyphenyl)-2-methylpropanoic acid.

Scientific Research Applications

2-(2-Fluorophenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of 2-Methylpropanoic Acid Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features/Applications
2-(2-Fluorophenyl)-2-methylpropanoic acid 2-Fluorophenyl C₁₀H₁₁FO₂ 182.19* Fluorine at ortho position; potential hypolipidemic activity inferred from fibrates
Clofibric acid 4-Chlorophenoxy C₁₀H₁₁ClO₃ 214.65 Hypolipidemic agent; activates PPARα
Fenofibric acid 4-(4-Chlorobenzoyl)phenoxy C₁₇H₁₅ClO₄ 318.75 Active metabolite of fenofibrate; reduces triglycerides
Bezafibric acid 4-[2-(4-Chlorobenzamido)ethyl]phenoxy C₁₉H₂₀ClNO₄ 361.82 Potent lipid-lowering agent; enhances HDL cholesterol
2-(3-Methoxyphenyl)-2-methylpropanoic acid 3-Methoxyphenyl C₁₁H₁₄O₃ 194.23 Methoxy group may alter lipophilicity and metabolic pathways
2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic acid 4-Chloro-2-fluorophenyl C₁₀H₁₀ClFO₂ 216.64 Dual halogen substitution; improved receptor binding speculated

*Calculated based on molecular formula.

Pharmacological and Physicochemical Properties

Lipid-Lowering Efficacy

Fibrate derivatives like clofibric acid and fenofibric acid exhibit well-documented hypolipidemic effects by modulating peroxisome proliferator-activated receptor alpha (PPARα). For example:

  • Clofibric acid reduces serum triglycerides by 25–30% and increases HDL cholesterol by ~15% in clinical studies .
  • Bezafibric acid (a benzamide derivative) demonstrates superior efficacy, lowering triglycerides by 43% and cholesterol by 20–25% at 600 mg/day .

The fluorine atom in this compound may enhance metabolic stability compared to chlorinated analogs, as fluorine’s electronegativity reduces susceptibility to oxidative metabolism .

Acidity and Solubility

  • The pKa of 2-methylpropanoic acid derivatives typically ranges between 3.5–4.5, as seen in 2-(4-(2-hydroxyethyl)phenyl)-2-methylpropanoic acid (pKa = 4.42) . The ortho-fluorine substituent may slightly lower pKa due to electron-withdrawing effects, enhancing ionization and aqueous solubility.

Biological Activity

Overview

2-(2-Fluorophenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H11FO2. It features a fluorine atom attached to a phenyl ring, which is connected to a methylpropanoic acid moiety. This unique structure imparts distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The presence of the fluorine atom enhances the compound's lipophilicity , allowing it to penetrate cell membranes more effectively. This property is crucial for its interaction with various biological targets, including enzymes and receptors involved in cell signaling pathways. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which can further modify its biological activity.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Anti-inflammatory Effects : The compound has been studied for its potential to modulate inflammatory responses, possibly through inhibition of specific enzymes involved in inflammation.
  • Antitumor Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by affecting cell cycle regulation and promoting mitochondrial pathways of cell death .
  • Metabolic Stability : The fluorine substitution contributes to increased metabolic stability, which may enhance the compound's efficacy as a pharmaceutical agent.

Case Study 1: Antitumor Activity

A study investigated the effects of related compounds on colorectal adenocarcinoma cells. While not directly focused on this compound, it highlighted the importance of structural modifications in enhancing antitumor efficacy. The findings suggested that similar compounds could inhibit cell viability and induce apoptosis through G2/M arrest mechanisms .

Case Study 2: Inflammation Modulation

Research into fluorinated compounds has shown that they can effectively modulate inflammatory pathways. In vitro studies indicated that these compounds could reduce pro-inflammatory cytokine production in immune cells, suggesting potential therapeutic applications in conditions characterized by chronic inflammation.

Data Table: Comparison with Related Compounds

Compound NameStructure TypeBiological ActivityUnique Features
This compoundFluorinated propanoic acidAnti-inflammatory, antitumorIncreased metabolic stability
2-(2-Chlorophenyl)-2-methylpropanoic acidChlorinated analogModerate anti-inflammatoryLess metabolic stability
3-(4-Fluorophenyl)-2-methylpropanoic acidAnother fluorinated variantAntimicrobial potentialDifferent electronic properties

Properties

IUPAC Name

2-(2-fluorophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-10(2,9(12)13)7-5-3-4-6-8(7)11/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCIKELFJWXVFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649770
Record name 2-(2-Fluorophenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870849-49-3
Record name 2-(2-Fluorophenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of sodium hydroxide (1 g) in water (50 mL) was added to a solution of methyl 2-(2-fluorophenyl)-2-methylpropanoate (example 90, step b) (2.6 g) in methanol (50 mL) and THF (50 mL). The reaction mixture was heated at 40° C. for 40 hours. The organics were removed under reduced pressure and the remaining aqueous solution washed with ethyl acetate. The aqueous layer was cooled and acidified by addition of concentrated HCl. The mixture was extracted with ethyl acetate and the organic layer washed with brine before being dried over sodium sulphate, filtered and the solvent removed under reduced pressure to afford the subtitled compound. Yield 1.5 g.
Quantity
1 g
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50 mL
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50 mL
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Synthesis routes and methods II

Procedure details

A 5 N aqueous solution of sodium hydroxide (10 mL) was added to a solution of methyl 2-(2-fluorophenyl)-2-methylpropionate (1.357 g) in methanol (10 mL), and the reaction solution was stirred at 80° C. for 3 hours. The reaction solution was returned to room temperature, made acidic with 5 N hydrochloric acid, and then extracted with ethyl acetate. The resulting organic layer was dried over magnesium sulfate, and the solvent was evaporated under reduced pressure to obtain 1.15 g of the title compound. The physical properties of the compound are as follows.
[Compound]
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1.357 g
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Synthesis routes and methods III

Procedure details

A flask containing a solution of methyl 2-(2-fluorophenyl)-2-methylpropanoate (5.2 g, 27 mmol), KOH (2.9 mL, 106 mmol), water (20.0 mL), and EtOH (100 mL) was sealed and heated at 130° C. for 2 hours. Removal of solvent in vacuo provided a yellow oil that was diluted with water. The aqueous mixture was extracted with DCM (1×100 mL), and the organic layer was separated. The aqueous layer was acidified to a pH of 1 with 5N HCl and then extracted with EtOAc (2×100 mL). The organic layers were dried (Na2SO4), filtered, and concentrated in vacuo to afford 4 g of the product as a solid. MS (m/z)=181 (M−1)−.
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